![molecular formula C14H16NO+ B049002 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium CAS No. 118177-96-1](/img/structure/B49002.png)
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium binding to the mGluR5 receptor prevents the activation of downstream signaling pathways, which leads to a decrease in the release of glutamate and other neurotransmitters.
Effets Biochimiques Et Physiologiques
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuroinflammation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that is involved in neuronal survival and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific targeting of this receptor in various experimental settings. It also has a high affinity for the mGluR5 receptor, which allows for the use of lower concentrations of the compound in experiments. However, 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. It also has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium. One direction is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium in various neurological and psychiatric disorders. Additionally, the study of the downstream signaling pathways and molecular mechanisms of 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can provide insights into the physiological and pathological roles of the mGluR5 receptor in the central nervous system.
Méthodes De Synthèse
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with ethyl bromide in the presence of potassium carbonate to yield 2-(4-methoxyphenyl)ethyl bromide. The second step involves the reaction of 2-(4-methoxyphenyl)ethyl bromide with pyridine in the presence of potassium carbonate to yield 1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium.
Applications De Recherche Scientifique
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Propriétés
Numéro CAS |
118177-96-1 |
|---|---|
Nom du produit |
1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium |
Formule moléculaire |
C14H16NO+ |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16NO/c1-16-14-7-5-13(6-8-14)9-12-15-10-3-2-4-11-15/h2-8,10-11H,9,12H2,1H3/q+1 |
Clé InChI |
OBHGZJVYTSKPAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Synonymes |
1-[2-(4-methoxyphenyl)ethyl]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



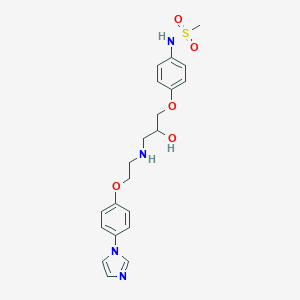
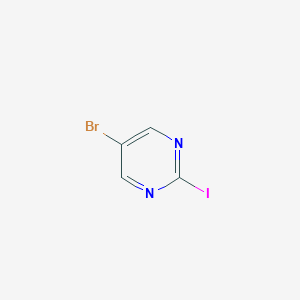
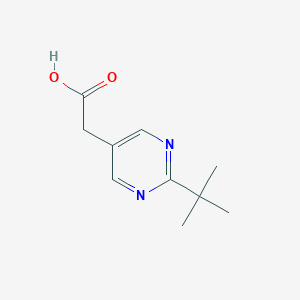

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
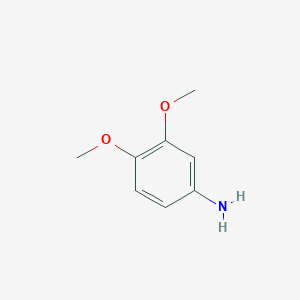
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
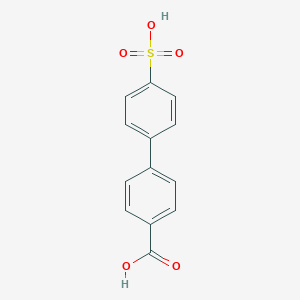
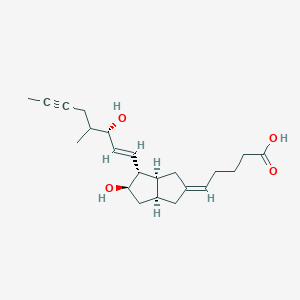
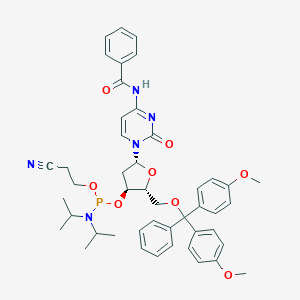
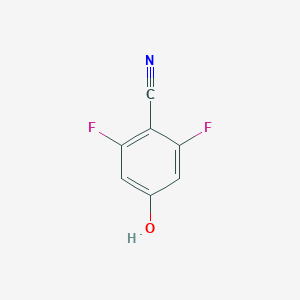
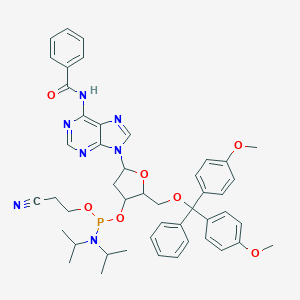
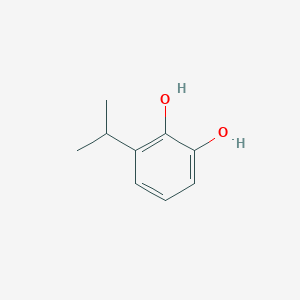
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)